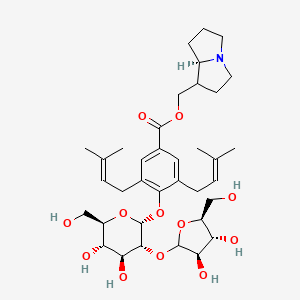![molecular formula C11H6ClNO B1607050 6-Chlor-1H-benzo[cd]indol-2-on CAS No. 24950-30-9](/img/structure/B1607050.png)
6-Chlor-1H-benzo[cd]indol-2-on
Übersicht
Beschreibung
6-Chloro-1H-benzo[cd]indol-2-one is a chemical compound with the molecular formula C11H6ClNO and a molecular weight of 203.623 . It is used in proteomics research .
Synthesis Analysis
The synthesis of benzo[cd]indol-2(1H)-one derivatives has been reported in various studies . For instance, it has been used as a reactant in photo-Fries rearrangement, in the preparation of potential antitumor agents, and in the synthesis of inhibitors of thymidylate synthase .Molecular Structure Analysis
The molecular structure of 6-Chloro-1H-benzo[cd]indol-2-one consists of 11 Carbon atoms, 6 Hydrogen atoms, 1 Nitrogen atom, 1 Oxygen atom, and 1 Chlorine atom . It contains a total of 22 bonds, including 16 non-Hydrogen bonds, 12 multiple bonds, 1 double bond, and 11 aromatic bonds .Chemical Reactions Analysis
6-Chloro-1H-benzo[cd]indol-2-one has been used in the synthesis of various indole derivatives . It has also been used in the development of novel series of polyamine-benzo[cd]indol-2(1H)-one conjugates .Physical And Chemical Properties Analysis
The melting point of one of the derivatives of 6-Chloro-1H-benzo[cd]indol-2-one is reported to be between 150.2-153.4°C . It is soluble in methanol .Wissenschaftliche Forschungsanwendungen
Antivirale Aktivität
Indol-Derivate, zu denen auch „6-Chlor-1H-benzo[cd]indol-2-on“ gehört, haben ein Potenzial für die antivirale Aktivität gezeigt. Zum Beispiel wurden 6-Amino-4-substituierte Alkyl-1H-indol-2-substituierte Carboxylat-Derivate hergestellt und als antivirale Wirkstoffe berichtet .
Entzündungshemmende Aktivität
Indol-Derivate besitzen auch entzündungshemmende Eigenschaften. Dies macht sie zu einem interessanten Forschungsobjekt bei der Entwicklung neuer Medikamente zur Behandlung von entzündlichen Erkrankungen .
Antitumor-Aktivität
“this compound” wurde bei der Synthese von potenziellen Antitumormitteln eingesetzt . Darüber hinaus wurde es bei der Entwicklung einer neuen Klasse von BET-Bromodomänen-Inhibitoren eingesetzt, die vielversprechend für die Krebsbehandlung sind .
Anti-HIV-Aktivität
Indol-Derivate haben sich als vielversprechend für die Behandlung von HIV erwiesen. So wurden zum Beispiel Benz-cd-indol-2(1H)-on-Derivate synthetisiert und auf ihre Anti-HIV-Aktivität untersucht .
Antioxidative Aktivität
Indol-Derivate haben antioxidative Eigenschaften gezeigt, die bei verschiedenen Gesundheitszuständen im Zusammenhang mit oxidativem Stress von Vorteil sein können .
Antimikrobielle Aktivität
Indol-Derivate, darunter „this compound“, haben antimikrobielle Eigenschaften gezeigt, was sie zu potenziellen Kandidaten für die Entwicklung neuer antimikrobieller Medikamente macht .
Antituberkulose-Aktivität
Indol-Derivate haben ein Potenzial für die Behandlung von Tuberkulose gezeigt .
Fluoreszierende Sonden für subzelluläre Organellen
“this compound”-Derivate wurden als potenzielle fluoreszierende Sonden für subzelluläre Organellen untersucht .
Wirkmechanismus
Target of Action
The primary target of 6-Chloro-1H-benzo[cd]indol-2-one is the lysosome . Lysosomes have become a hot topic in tumor therapy, and targeting the lysosome is a promising strategy in cancer therapy .
Mode of Action
6-Chloro-1H-benzo[cd]indol-2-one enters the cancer cells via the polyamine transporter localized in the lysosomes . It then induces autophagy and apoptosis . The mechanism of action revealed that the crosstalk between autophagy and apoptosis induced by this compound was mutually reinforcing patterns .
Biochemical Pathways
The compound affects the autophagy and apoptosis pathways . Autophagy is a multistep lysosomal-degradation pathway . The compound’s interaction with these pathways results in the inhibition of hepatocellular carcinoma migration both in vitro and in vivo .
Pharmacokinetics
It is known that the compound enters the cancer cells via the polyamine transporter , which suggests that it may have good cell permeability
Result of Action
The compound shows potent inhibitory activity in hepatocellular carcinoma migration both in vitro and in vivo . It causes autophagy and apoptosis in cancer cells . Besides, it also targeted lysosomes and exhibited stronger green fluorescence than HBC, which indicated its potential as an imaging agent .
Action Environment
It is known that the compound’s action is influenced by the presence of the polyamine transporter in the lysosomes
Biochemische Analyse
Biochemical Properties
6-Chloro-1H-benzo[cd]indol-2-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 6-Chloro-1H-benzo[cd]indol-2-one, have been shown to inhibit thymidylate synthase, an enzyme involved in DNA synthesis . This interaction is significant in the context of anticancer activity, as it can lead to the inhibition of cancer cell proliferation. Additionally, 6-Chloro-1H-benzo[cd]indol-2-one may interact with proteins involved in cell signaling pathways, further influencing cellular functions .
Cellular Effects
6-Chloro-1H-benzo[cd]indol-2-one has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives, including 6-Chloro-1H-benzo[cd]indol-2-one, have been found to induce apoptosis (programmed cell death) in cancer cells . This compound can also modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of 6-Chloro-1H-benzo[cd]indol-2-one involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, 6-Chloro-1H-benzo[cd]indol-2-one binds to the active site of thymidylate synthase, inhibiting its activity and thereby blocking DNA synthesis in rapidly dividing cells . Additionally, this compound can activate or inhibit various signaling pathways by interacting with specific receptors and enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Chloro-1H-benzo[cd]indol-2-one can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that 6-Chloro-1H-benzo[cd]indol-2-one is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or heat . Long-term exposure to this compound in in vitro or in vivo studies has demonstrated sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of 6-Chloro-1H-benzo[cd]indol-2-one vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects such as inhibition of tumor growth and modulation of immune responses . At higher doses, it can cause toxic or adverse effects, including damage to normal tissues and organs . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity .
Metabolic Pathways
6-Chloro-1H-benzo[cd]indol-2-one is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, this compound may be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolic processes can affect the compound’s bioavailability, efficacy, and toxicity .
Transport and Distribution
The transport and distribution of 6-Chloro-1H-benzo[cd]indol-2-one within cells and tissues involve specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Binding proteins may facilitate its localization and accumulation in specific tissues, influencing its overall activity and function .
Subcellular Localization
6-Chloro-1H-benzo[cd]indol-2-one exhibits specific subcellular localization, which can affect its activity and function. This compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence cellular energy metabolism .
Eigenschaften
IUPAC Name |
6-chloro-1H-benzo[cd]indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClNO/c12-8-4-5-9-10-6(8)2-1-3-7(10)11(14)13-9/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXNIKIHGOHARLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20357563 | |
| Record name | 6-Chloro-1H-benzo[cd]indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20357563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24950-30-9 | |
| Record name | 6-Chloro-1H-benzo[cd]indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20357563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(2S)-3-(4-Hydroxyphenyl)-2-[(2-nitrophenylthio)amino]propanoic acid](/img/no-structure.png)

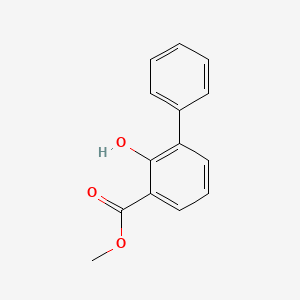
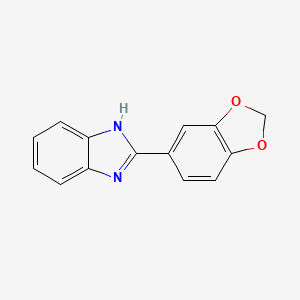
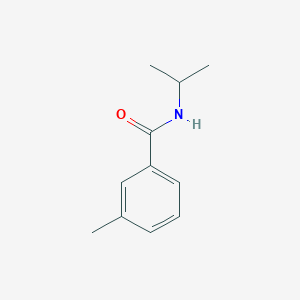
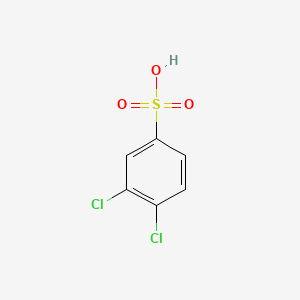
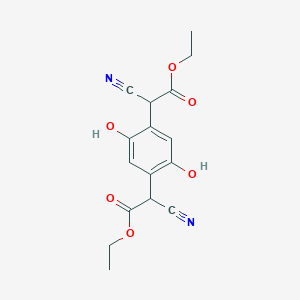
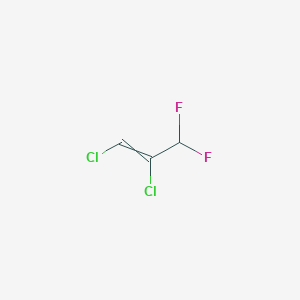
![(2R)-2-[(3S,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enal](/img/structure/B1606989.png)
